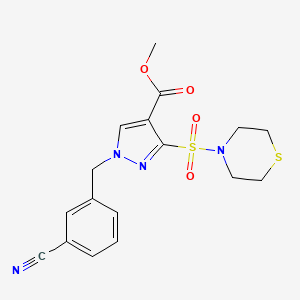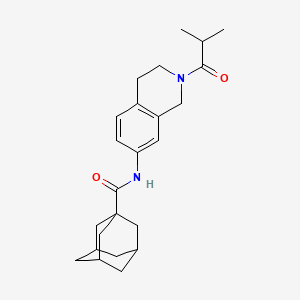![molecular formula C23H19ClN4O B2940645 1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one CAS No. 861210-44-8](/img/structure/B2940645.png)
1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . In addition, 1,3,4-thiadiazoles and 1,3-thiazoles were acquired in a decent yield via the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a nitrogen-based hetero-aromatic ring . The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines include the synthesis of dioxopyrrolidindolinylamio-pyrazolo-pyrimidines and dioxoisoindolin-pyrazolo-pyrimidines . These compounds were synthesized using deep eutectic solvents (DES), which provide several advantages such as a benign environment, high yield, scalable and simple work-up procedure .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be inferred from their NMR and MS data . For instance, the 1H NMR (CDCl3, 400 MHz) of a similar compound yielded δ 1.40 (t, 3H, CH3, J= 6.8Hz), 4.37 (q, 2H, CH2, J= 7.0Hz), 7.33-7.41 (m, 2H, Ar), 7.59 (d, 1H, Ar, J= 7.6Hz), 7.75 (s, 1H, Ar), 7.81 (s, 1H, Ar), 8.41(s, 1H, N=CH), LC-MS: m/z, 248 (M+1) .Applications De Recherche Scientifique
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidines, which are part of the chemical structure of the compound , have been reported to exhibit significant antimicrobial properties . These compounds can be used to develop new antimicrobial agents that may be effective against a range of bacterial and fungal pathogens. The chlorophenyl group in the compound could potentially enhance these properties, making it a candidate for further research in antimicrobial drug development.
Antitrypanosomal Activity
The pyrazolo[1,5-a]pyrimidine moiety is also known for its antitrypanosomal activity . This suggests that the compound could be explored as a treatment for trypanosomiasis, a disease caused by parasitic protozoans known as trypanosomes. Research in this area could lead to new therapies for diseases like African sleeping sickness.
Antischistosomal Activity
Continuing with the theme of antiparasitic applications, the compound’s structure is indicative of potential antischistosomal activity . Schistosomiasis is a significant health problem in many parts of the world, and the development of new antischistosomal agents is of great interest to the scientific community.
Anti-inflammatory and Antidepressant Properties
The pyrazoline derivatives, closely related to pyrazolo[1,5-a]pyrimidines, have shown anti-inflammatory and antidepressant effects . This suggests that the compound could be studied for its potential use in treating inflammatory conditions and mood disorders.
Antioxidant Properties
Oxidative stress is a common pathway leading to various diseases. Pyrazoline derivatives have been associated with antioxidant activities , which could help in mitigating oxidative damage in cells . This property could be harnessed in the development of treatments for conditions caused by oxidative stress.
Neuroprotective Potential
The compound’s influence on acetylcholinesterase (AchE) activity suggests possible neuroprotective applications . AchE inhibitors are used in the treatment of neurodegenerative diseases like Alzheimer’s disease. Research into the compound’s effect on AchE activity could contribute to the development of new treatments for these conditions.
Orientations Futures
The future directions for the study of “1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one” could involve further exploration of its biological and pharmacological properties . Given its antimetabolite properties in purine biochemical reactions, it could be investigated for potential applications in the treatment of diseases related to purine metabolism .
Propriétés
IUPAC Name |
1-[3-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O/c1-23(2)14-27(22(23)29)18-5-3-4-16(12-18)20-10-11-25-21-19(13-26-28(20)21)15-6-8-17(24)9-7-15/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZOZGOJAYHTKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=CC(=C2)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2940563.png)
![N-[7-[(2-Chloroacetyl)amino]-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B2940565.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2940566.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2940567.png)

![4-[Amino(carboxy)methyl]-3-methylbenzoic acid](/img/structure/B2940570.png)


![4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine](/img/structure/B2940577.png)
![N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide](/img/structure/B2940578.png)
![N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylbut-2-ynamide](/img/structure/B2940580.png)


